1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea
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Overview
Description
1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chloropyridinyl group and a methoxyphenyl group attached to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 2-chloropyridine-3-amine with 4-methoxyphenyl isothiocyanate. The reaction is usually carried out in a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, depending on the enzyme or pathway targeted.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloropyridin-3-yl)-3-phenylthiourea: Lacks the methoxy group on the phenyl ring.
1-(2-Chloropyridin-3-yl)-3-(4-nitrophenyl)thiourea: Contains a nitro group instead of a methoxy group.
1-(2-Chloropyridin-3-yl)-3-(4-hydroxyphenyl)thiourea: Contains a hydroxy group instead of a methoxy group.
Uniqueness
1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea is unique due to the presence of both the chloropyridinyl and methoxyphenyl groups. These functional groups contribute to its specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H12ClN3OS |
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Molecular Weight |
293.77 g/mol |
IUPAC Name |
1-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C13H12ClN3OS/c1-18-10-6-4-9(5-7-10)16-13(19)17-11-3-2-8-15-12(11)14/h2-8H,1H3,(H2,16,17,19) |
InChI Key |
AQNSCKGMLMAYKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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